Cas no 1159826-50-2 (Ethyl Isoindoline-5-carboxylate Hydrochloride)

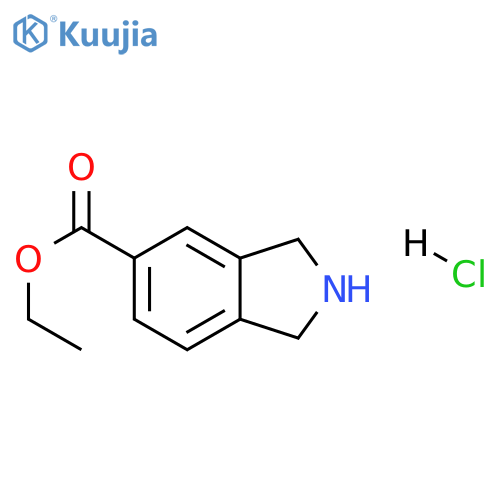

1159826-50-2 structure

商品名:Ethyl Isoindoline-5-carboxylate Hydrochloride

CAS番号:1159826-50-2

MF:C11H14ClNO2

メガワット:227.687362194061

MDL:MFCD11501409

CID:2194075

PubChem ID:53487513

Ethyl Isoindoline-5-carboxylate Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1H-isoindole-5-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride

- ethyl 2,3-dihydro-1H-isoindole-5-carboxylate,hydrochloride

- CS-0172318

- MFCD11501409

- AS-37995

- SB64364

- Ethylisoindoline-5-carboxylatehydrochloride

- 2,3-dihydro-1h-isoindole-5-carboxylic acid ethyl ester hydrochloride

- ETHYL 2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE HYDROCHLORIDE

- 1159826-50-2

- Ethyl isoindoline-5-carboxylate HCl

- ethyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride

- AKOS027253647

- Ethyl isoindoline-5-carboxylate hydrochloride

- Ethyl isoindoline-5-carboxylatehydrochloride

- 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride (1:1)

- Ethyl Isoindoline-5-carboxylate Hydrochloride

-

- MDL: MFCD11501409

- インチ: InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)8-3-4-9-6-12-7-10(9)5-8;/h3-5,12H,2,6-7H2,1H3;1H

- InChIKey: LJXUCHAWQXRICU-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC2=C(C=C1)CNC2.Cl

計算された属性

- せいみつぶんしりょう: 227.0713064Da

- どういたいしつりょう: 227.0713064Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 217

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- 色と性状: White to Yellow Solid

Ethyl Isoindoline-5-carboxylate Hydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P280;P305+P351+P338

- ちょぞうじょうけん:2-8 °C

Ethyl Isoindoline-5-carboxylate Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB285096-1 g |

2,3-Dihydro-1H-isoindole-5-carboxylic acid ethyl ester hydrochloride; 97% |

1159826-50-2 | 1g |

€679.70 | 2023-04-26 | ||

| Alichem | A199006915-1g |

Ethyl isoindoline-5-carboxylate hydrochloride |

1159826-50-2 | 95% | 1g |

$434.50 | 2023-09-04 | |

| abcr | AB285096-250 mg |

2,3-Dihydro-1H-isoindole-5-carboxylic acid ethyl ester hydrochloride; 97% |

1159826-50-2 | 250mg |

€303.70 | 2023-04-26 | ||

| AstaTech | 63466-5/G |

ETHYL ISOINDOLINE-5-CARBOXYLATE HCL |

1159826-50-2 | 97% | 5/G |

$1382 | 2022-06-01 | |

| A2B Chem LLC | AA22289-1g |

Ethyl isoindoline-5-carboxylate hcl |

1159826-50-2 | 97% | 1g |

$824.00 | 2024-04-20 | |

| Ambeed | A386089-1g |

Ethyl isoindoline-5-carboxylate hydrochloride |

1159826-50-2 | 97% | 1g |

$404.0 | 2024-04-26 | |

| A2B Chem LLC | AA22289-100mg |

Ethyl isoindoline-5-carboxylate hcl |

1159826-50-2 | 97% | 100mg |

$183.00 | 2024-04-20 | |

| 1PlusChem | 1P000HTD-100mg |

1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride (1:1) |

1159826-50-2 | 97% | 100mg |

$211.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242958-250mg |

Ethyl isoindoline-5-carboxylatehydrochloride |

1159826-50-2 | 97% | 250mg |

¥1705.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242958-5g |

Ethyl isoindoline-5-carboxylatehydrochloride |

1159826-50-2 | 97% | 5g |

¥14925.00 | 2024-08-09 |

Ethyl Isoindoline-5-carboxylate Hydrochloride 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

1159826-50-2 (Ethyl Isoindoline-5-carboxylate Hydrochloride) 関連製品

- 2554-94-1(6-(Dimethylamino)hexanal)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 55290-64-7(Dimethipin)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1159826-50-2)Ethyl Isoindoline-5-carboxylate Hydrochloride

清らかである:99%

はかる:1g

価格 ($):364.0